N-(4-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-19-8-6-17(7-9-19)16-23-22(25)15-18-5-3-4-14-24(18)30(26,27)21-12-10-20(29-2)11-13-21/h6-13,18H,3-5,14-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOKPNCWQTSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Sulfonylation and Amide Coupling
Step 1: Synthesis of 1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-Yl)Acetic Acid
Piperidin-2-ylacetic acid is reacted with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction conditions:
- Molar ratio : 1:1.2 (piperidine:sulfonyl chloride)
- Temperature : 0°C → room temperature (RT), 12 hours.
- Yield : 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Step 2: Activation and Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. 4-Methoxybenzylamine is added dropwise, and the mixture is stirred at RT for 24 hours.
Characterization Data :
Route 2: Chloroacetylation Followed by Nucleophilic Substitution
Step 1: Preparation of 2-Chloro-N-(1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-Yl)Acetamide
Piperidin-2-amine is sulfonylated as in Route 1, followed by acylation with chloroacetyl chloride in DCM/TEA (0°C, 2 hours).
Step 2: Displacement with 4-Methoxybenzylamine
The chloroacetamide intermediate is reacted with 4-methoxybenzylamine in acetonitrile at 60°C for 8 hours.
- Base : Potassium carbonate (K₂CO₃)
- Yield : 58% after recrystallization.
Advantages :
Route 3: Solid-Phase Catalyzed One-Pot Synthesis
Adapting methodologies from benzenedicarboxamide synthesis, a novel one-pot approach employs a solid-supported catalyst (e.g., zeolite-supported Pd) to facilitate simultaneous sulfonylation and amidation:
- Reactants : Piperidin-2-ylacetic acid, 4-methoxyphenylsulfonyl chloride, 4-methoxybenzylamine.
- Catalyst : 5% Pd/zeolite (0.1 equiv).
- Conditions : 70°C, 15 hours in toluene.
Optimization Strategies and Critical Parameters
Sulfonylation Efficiency
Amidation Techniques
- Coupling Agents : EDC/HOBt vs. HATU comparison reveals HATU improves yield to 72% but increases cost.
- Temperature Control : Reactions above 40°C risk racemization at the piperidine chiral center.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 65 | 58 | 70 |
| Purity (%) | 98 | 95 | 95 |
| Reaction Time (hours) | 36 | 10 | 15 |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | Moderate | High |
Key Insight : Route 3 offers the best balance of yield and scalability, though it requires specialized catalysts.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or acids from methoxy groups.
Reduction: Conversion of sulfonyl group to sulfide.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. A notable investigation assessed its efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory activity, suggesting its potential as a lead structure for developing new antibacterial agents.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Methicillin-resistant Staphylococcus aureus | 10 | |
| Escherichia coli | 20 |
Antimicrobial Mechanism
The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action enhances its therapeutic profile against resistant strains.
Synthesis and Derivatives
The synthesis of N-(4-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been documented in several studies, employing methods that include the reaction of piperidine derivatives with sulfonamides under controlled conditions.
Synthesis Overview
The synthesis typically involves:
- Step 1: Formation of the piperidine ring.
- Step 2: Introduction of the sulfonamide group.
- Step 3: Methylation to introduce the methoxy groups.
This multi-step process allows for the modification of various functional groups, leading to a library of derivatives that can be screened for enhanced biological activity.
Case Study: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound through in vitro testing against multiple bacterial strains. The results indicated that derivatives with increased lipophilicity showed improved penetration into bacterial cells, enhancing their antibacterial activity.
Case Study: Pharmacokinetics
Another critical area of research focused on the pharmacokinetics of this compound. Studies demonstrated favorable absorption and distribution characteristics in animal models, suggesting potential for clinical application.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity. The methoxy and sulfonyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide: can be compared to other piperidine-based compounds with similar functional groups.
This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities.
Uniqueness
- The presence of both methoxybenzyl and methoxyphenyl groups, along with the sulfonyl group, makes this compound distinct in its class. These groups can influence the compound’s solubility, stability, and interaction with biological targets.
Biological Activity
N-(4-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 434.51 g/mol
- CAS Number : 551920-87-7
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated that these compounds possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
2. Anticancer Activity
The compound has been evaluated for its anticancer potential. A series of studies on piperidine derivatives have shown promising results in inhibiting cancer cell growth, with mechanisms involving apoptosis induction and cell cycle arrest . Specific EC values for related compounds indicate effective concentrations at which these anticancer activities occur.
3. Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's .
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Moderate Inhibitor |
Case Study 1: Antiviral Activity
In a study focused on antiviral agents, derivatives of piperidine were shown to enhance biological activity against viral targets. The compound's structure allows it to interact effectively with viral proteins, thus inhibiting their function .
Case Study 2: Docking Studies
Molecular docking studies have revealed that the compound can bind effectively to target proteins involved in various diseases, suggesting its potential as a lead compound for drug development . The interaction profiles indicate strong binding affinities, which correlate with observed biological activities.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves multi-step routes starting with piperidine derivatives and sulfonyl chlorides. Key steps include:
- Sulfonylation : Reacting piperidine intermediates with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like dimethyl sulfoxide (DMSO) or ethanol .
- Acetamide coupling : Introducing the 4-methoxybenzyl group via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization is critical for isolating the final product with >95% purity. Temperature control (0–5°C during exothermic steps) minimizes side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and sulfonyl/acetamide linkages. Aromatic proton signals near δ 7.5–8.0 ppm validate the 4-methoxyphenyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~475 g/mol) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly the chair configuration of the piperidine ring and sulfonyl group orientation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
Q. How should researchers design initial biological screening assays for this compound?
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing compounds often inhibit carbonic anhydrase or modulate neurotransmitter receptors) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric assays (e.g., human carbonic anhydrase IX) with IC50 determination .
- Cell Viability : Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
- Positive Controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
- Modular Modifications : Systematically alter substituents (e.g., replace 4-methoxy with halogens or alkyl groups) and test potency.
- Example: Bromine substitution at the benzyl position (as in N-(4-bromo-3-methylphenyl)- analogs) enhances selectivity for kinase targets .
- Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding with the sulfonyl group) .
- Data Correlation : Compare IC50 values across modified analogs to pinpoint groups influencing activity (e.g., methoxy groups enhance solubility but reduce membrane permeability) .
Q. What methodologies resolve contradictions in biological assay data (e.g., varying IC50 across cell lines)?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm activity with complementary assays (e.g., apoptosis via flow cytometry if MTT results are ambiguous) .
- Meta-Analysis : Cross-reference data with structural analogs. For example, discrepancies in NF-κB activation may arise from cell-specific regulatory proteins .
Q. How can the mechanism of action be elucidated, particularly for neuropharmacological targets?
- Receptor Binding : Perform radioligand displacement assays (e.g., serotonin 5-HT2A or dopamine D2 receptors) using tritiated ligands .
- Enzyme Profiling : Test against panels of 100+ kinases or phosphatases to identify off-target effects .
- In Silico Modeling : Molecular dynamics simulations predict binding stability with neurotransmitter transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
